molecular formula C10H6N2O4 B13297874 5-(4-Nitrophenyl)isoxazole-3-carbaldehyde

5-(4-Nitrophenyl)isoxazole-3-carbaldehyde

Cat. No.: B13297874
M. Wt: 218.17 g/mol
InChI Key: QWNACRJNDSTREH-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)isoxazole-3-carbaldehyde: is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)isoxazole-3-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to yield the desired isoxazole compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-(4-Nitrophenyl)isoxazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid.

    Reduction: 5-(4-Aminophenyl)isoxazole-3-carbaldehyde.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(4-Nitrophenyl)isoxazole-3-carbaldehyde is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)isoxazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the isoxazole ring can modulate the compound’s overall reactivity and stability .

Comparison with Similar Compounds

  • 3-(4-Nitrophenyl)isoxazole-5-carbaldehyde
  • 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
  • 3-(4-Ethylphenyl)isoxazole-5-carbaldehyde

Uniqueness: 5-(4-Nitrophenyl)isoxazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other isoxazole derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Properties

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

5-(4-nitrophenyl)-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C10H6N2O4/c13-6-8-5-10(16-11-8)7-1-3-9(4-2-7)12(14)15/h1-6H

InChI Key

QWNACRJNDSTREH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C=O)[N+](=O)[O-]

Origin of Product

United States

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